(4-Cyclopentylphenyl)methanol

Beschreibung

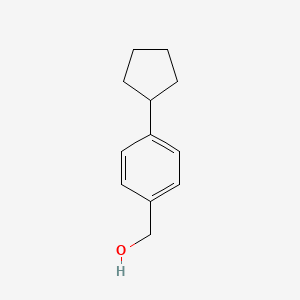

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-cyclopentylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLKTNENAARJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopentylphenyl Methanol

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical in the synthesis of (4-Cyclopentylphenyl)methanol to ensure the desired functional group transformations and positional selectivity on the aromatic ring.

A primary and direct method for synthesizing this compound involves the reduction of 4-cyclopentylbenzaldehyde. This transformation requires chemoselective reagents that specifically target the aldehyde functionality without affecting the phenyl or cyclopentyl groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Another key strategy starts from cyclopentylbenzene (B1606350). Friedel-Crafts acylation of cyclopentylbenzene with a suitable acylating agent, followed by reduction, can yield this compound. The regioselectivity of the Friedel-Crafts reaction is directed by the cyclopentyl group, favoring para-substitution to yield the desired 4-substituted product. Subsequent reduction of the resulting ketone, cyclopentyl phenyl ketone, to the alcohol completes the synthesis. google.com

Furthermore, Grignard reactions offer a versatile route. The reaction of a phenyl Grignard reagent with cyclopentanecarbaldehyde (B151901) or, conversely, a cyclopentylmagnesium halide with benzaldehyde (B42025), followed by aqueous workup, can produce the target alcohol. tamu.eduleah4sci.com The choice of reactants and conditions is crucial to control the chemo- and regioselectivity of these carbon-carbon bond-forming reactions. tamu.eduleah4sci.com

Tandem reactions, such as acceptorless dehydrogenation followed by a tamu.edu-hydride shift cascade, represent an atom-economical approach to synthesizing related cyclohexenyl ketones, which could be adapted for cyclopentyl derivatives. nih.gov Such methods often exhibit high chemo- and regioselectivity under specific catalytic conditions. nih.gov

Novel Catalytic Approaches to Benzyl (B1604629) Alcohol Derivatization

Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. The synthesis of this compound and its derivatives benefits significantly from novel catalytic systems.

Catalytic Reduction: The reduction of 4-cyclopentylbenzoic acid or its esters to this compound can be achieved through catalytic hydrogenation. vulcanchem.com This process typically employs heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. libretexts.org The development of more active and selective catalysts, such as those based on copper-zinc oxides (Cu/ZnO), is an area of active research, aiming to lower reaction temperatures and pressures. researchgate.netlidsen.com

Catalytic Oxidation: While not a direct synthesis of the alcohol, the controlled oxidation of this compound to 4-cyclopentylbenzaldehyde is an important related transformation. This can be achieved using various catalytic systems, and the choice of catalyst is crucial for preventing over-oxidation to the carboxylic acid.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the carbon skeleton prior to the introduction or modification of the methanol (B129727) functionality. For instance, coupling a cyclopentyl-containing organometallic reagent with a protected 4-halobenzyl alcohol derivative can be a viable route.

Biocatalysis: The use of enzymes, or biocatalysis, is an emerging approach. Enzymatic reduction of cyclopentyl phenyl ketone can offer high enantioselectivity (discussed further in section 2.3) and operates under mild, environmentally benign conditions.

Asymmetric Synthesis Considerations

The synthesis of a specific enantiomer of a chiral molecule is known as asymmetric synthesis. springernature.com Since this compound is a chiral molecule, the development of asymmetric methods to produce enantiomerically pure forms is of significant interest, particularly for applications in pharmaceuticals and materials science.

Asymmetric Reduction: A prominent strategy for the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral cyclopentyl phenyl ketone. This can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation or transfer hydrogenation with chiral catalysts. Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands have proven effective in similar reductions, often providing high enantiomeric excess (e.e.).

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Biocatalytic Asymmetric Synthesis: As mentioned earlier, biocatalysis offers a powerful tool for asymmetric synthesis. Enzymes such as alcohol dehydrogenases can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity. The selection of the appropriate enzyme and reaction conditions is key to achieving high yields and enantiopurity.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers through kinetic resolution. This process involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers, allowing for their separation.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com The production of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Tandem reactions and catalytic cycles that minimize waste are highly desirable.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) and cyclopentyl methyl ether (CPME). evotec.com Solvent-free reactions are an even more environmentally friendly option. jddhs.com

Energy Efficiency: Catalytic processes that operate at lower temperatures and pressures contribute to reduced energy consumption. liu.se Microwave-assisted synthesis and flow chemistry are innovative techniques that can enhance energy efficiency and reaction control. evotec.com

Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is challenging, some starting materials can be derived from biomass. For example, certain platform chemicals from biorefineries could potentially be converted into the necessary precursors.

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts and biocatalysts, is a cornerstone of green chemistry. evotec.com Catalysts reduce the need for stoichiometric reagents, often leading to cleaner reactions and less waste. evotec.com For instance, the development of efficient catalysts for the hydrogenation of CO₂ to methanol is a major area of green chemistry research, which could indirectly impact the synthesis of derivatives like this compound. rsc.org

Chemical Reactivity and Reaction Mechanisms of 4 Cyclopentylphenyl Methanol

Mechanistic Studies of Hydroxyl Group Transformations

The hydroxyl group of (4-Cyclopentylphenyl)methanol is a primary site for chemical transformation, allowing for its conversion into a variety of other functional groups through several key reaction types.

Oxidation: The primary alcohol can be oxidized to form either (4-Cyclopentylphenyl)aldehyde or 4-Cyclopentylbenzoic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH2Cl2) typically halt the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 or Na2Cr2O7 in aqueous acid), will oxidize the primary alcohol completely to the carboxylic acid. The mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of the HCrO3- group, with the rate-determining step being the abstraction of the benzylic proton by a base (like water). harvard.edu

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives. In the classic Fischer esterification, the alcohol reacts with a carboxylic acid under acidic catalysis. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. More commonly, reactions with more reactive acylating agents like acyl chlorides or anhydrides are employed, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. mdpi.com Furthermore, oxidative esterification provides a direct route to esters. For instance, palladium colloids combined with an oxidant like silver oxide can catalyze the coupling of benzylic alcohols with another alcohol, forming an ester. wiley.com Metal-free conditions using basic ionic liquids have also been shown to promote the oxidative self-esterification of benzylic alcohols or their cross-esterification with other alcohols using oxygen as the oxidant. nih.gov

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH-), but it can be converted into a good leaving group (H2O) by protonation under acidic conditions. libretexts.orgchemistrysteps.com Subsequent reaction with hydrogen halides (HX) leads to the formation of (4-cyclopentylphenyl)methyl halide. The mechanism depends on the stability of the resulting carbocation. As a benzylic alcohol, this compound can form a resonance-stabilized benzylic carbocation, favoring an SN1 pathway. libretexts.org In this two-step mechanism, the protonated alcohol dissociates to form the carbocation, which is then attacked by the halide ion. libretexts.org Alternatively, reagents like thionyl chloride (SOCl2) for chlorides and phosphorus tribromide (PBr3) for bromides can convert the alcohol to the corresponding halide, typically via an SN2 mechanism for primary and secondary alcohols, which involves inversion of stereochemistry if the carbon is chiral. chemistrysteps.com

| Transformation | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Oxidation (Aldehyde) | PCC, CH2Cl2 | (4-Cyclopentylphenyl)aldehyde | Oxidation |

| Oxidation (Carboxylic Acid) | KMnO4 or H2CrO4 | 4-Cyclopentylbenzoic acid | Oxidation via Chromate Ester |

| Esterification | R'COOH, H+ | (4-Cyclopentylphenyl)methyl ester | Fischer Esterification (Nucleophilic Acyl Substitution) |

| Esterification | R'COCl, Pyridine | (4-Cyclopentylphenyl)methyl ester | Nucleophilic Acyl Substitution |

| Conversion to Chloride | HCl, ZnCl2 | 1-(chloromethyl)-4-cyclopentylbenzene | SN1 (via benzylic carbocation) |

| Conversion to Bromide | HBr | 1-(bromomethyl)-4-cyclopentylbenzene | SN1 (via benzylic carbocation) |

| Conversion to Chloride | SOCl2 | 1-(chloromethyl)-4-cyclopentylbenzene | SN2 |

Nucleophilic Reactivity of the Benzyl (B1604629) Alcohol Functionality

While the hydroxyl group can be transformed as a leaving group, the oxygen atom of this compound also possesses lone pairs of electrons, allowing it to function as a nucleophile. In this role, the alcohol attacks an electrophilic center to form a new bond.

A prime example is the acylation reaction to form an ester, where the alcohol attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. mdpi.com The mechanism is a classic nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel the leaving group (e.g., chloride). This reaction is often facilitated by a non-nucleophilic base, such as pyridine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Similarly, the alcohol can act as a nucleophile in reactions with other electrophiles, such as alkyl halides in Williamson ether synthesis (though this is more efficient with the corresponding alkoxide) or in the ring-opening of epoxides under acidic conditions.

Radical Reactions Involving this compound

The benzylic position of this compound is particularly susceptible to radical reactions. The C-H bonds at the benzylic carbon are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org

Benzylic Halogenation: A key radical reaction is benzylic halogenation, most commonly bromination. This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. numberanalytics.com NBS serves to provide a low, steady concentration of Br2, which minimizes competitive electrophilic addition to the aromatic ring. libretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from this compound, forming HBr and the resonance-stabilized this compound radical. This radical then reacts with a molecule of Br2 to form the product, 1-(bromomethyl)-4-cyclopentylbenzene, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Single-Electron Transfer (SET) Reactions: Benzylic alcohols can also participate in reactions initiated by single-electron transfer. For example, photoredox catalysis can generate alkoxy radicals from benzylic alcohols through a proton-coupled electron transfer (PCET) process. rsc.org These radicals can then undergo further reactions, such as β-scission or coupling with other radical species, to form new C-C bonds. nih.govnih.gov

Rearrangement Reactions and Structural Isomerization Pathways

Under certain conditions, particularly those involving the formation of carbocation intermediates, this compound can undergo rearrangement reactions. When the alcohol is treated with a strong acid, protonation of the hydroxyl group followed by the loss of water generates a benzylic carbocation. libretexts.org While this secondary benzylic carbocation is already stabilized by resonance, it can potentially undergo rearrangement if a more stable carbocation can be formed. libretexts.org

Carbocation Rearrangements: If a reaction generates the (4-cyclopentylphenyl)methyl cation, it is unlikely to undergo a simple hydride or alkyl shift on the aromatic ring itself. However, rearrangements could become relevant in reactions of derivatives or under more forcing conditions. For example, if the cyclopentyl ring were to open or rearrange, this could lead to different structural isomers. The Wagner-Meerwein rearrangement is a classic example of a 1,2-shift in carbocation chemistry, often seen in bicyclic and related systems, which could theoretically be induced in the cyclopentyl moiety under specific conditions. masterorganicchemistry.comcambridgescholars.com

Isomerization: Structural isomerization could also occur through pathways not involving carbocations. For instance, transition-metal-catalyzed reactions are known to promote the ring-opening and isomerization of phenyl-substituted cycloalkanes. thieme-connect.com While not a direct reaction of the alcohol itself, such pathways could be relevant for the synthesis or modification of the cyclopentylphenyl scaffold.

Derivatives and Analogues of 4 Cyclopentylphenyl Methanol: Synthesis and Reactivity Profiles

Synthesis of Ether and Ester Derivatives

The hydroxyl group of (4-Cyclopentylphenyl)methanol is a prime site for derivatization, most commonly through the formation of ethers and esters. These reactions are fundamental in organic synthesis for creating building blocks with varied physical and chemical properties.

Etherification: The synthesis of ether derivatives from this compound is typically achieved via the Williamson ether synthesis. wikipedia.orgambeed.com This S\N2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. chemistrysteps.com This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. For instance, the reaction of this compound with methyl iodide in the presence of NaH would yield (4-(methoxymethyl)phenyl)cyclopentane. The choice of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common to facilitate the reaction. Given that this compound is a primary benzylic alcohol, it is an excellent substrate for S\N2 reactions, leading to good yields with minimal side reactions like elimination.

Esterification: Ester derivatives are commonly prepared through Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). thieme-connect.comoperachem.commasterorganicchemistry.com This is an equilibrium-controlled process. masterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in excess, or the water byproduct is removed as it forms, for example, by using a Dean-Stark apparatus. operachem.commasterorganicchemistry.com For example, reacting this compound with acetic acid under acidic conditions yields (4-cyclopentylphenyl)methyl acetate. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, acylation can be performed using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine.

A summary of representative ether and ester synthesis reactions is provided below.

| Derivative Type | Reaction Name | Reagents | Typical Product |

| Ether | Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (e.g., CH₃I) | (4-(alkoxymethyl)phenyl)cyclopentane |

| Ester | Fischer-Speier Esterification | Carboxylic Acid (e.g., R-COOH), H⁺ catalyst | (4-cyclopentylphenyl)methyl ester |

| Ester | Acylation | Acyl Chloride (e.g., R-COCl), Base (e.g., Pyridine) | (4-cyclopentylphenyl)methyl ester |

Halogenation and Nitro-Substitution on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by the two substituents: the cyclopentyl group and the hydroxymethyl (-CH₂OH) group. Both are ortho-, para-directing groups. However, the bulky cyclopentyl group may sterically hinder the ortho positions, potentially favoring substitution at the position para to it (which is already occupied by the methanol (B129727) group) and the positions ortho to the hydroxymethyl group.

Halogenation: Direct halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). Given the directing effects, the bromine atom would be expected to add to the positions ortho to the hydroxymethyl group (positions 2 and 6). The synthesis of 1-Bromo-4-cyclopentylbenzene is often achieved by reacting the corresponding Grignard reagent with a suitable brominated precursor. biosynth.com

Nitro-Substitution: Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.com The powerful electrophile, the nitronium ion (NO₂⁺), will substitute onto the aromatic ring, again predicted to favor the positions ortho to the hydroxymethyl group. The resulting nitro derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amine, providing a route to a wide range of further functionalized molecules.

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | (2-Bromo-4-cyclopentylphenyl)methanol |

| Nitration | HNO₃, H₂SO₄ | (2-Nitro-4-cyclopentylphenyl)methanol |

Side-Chain Modifications at the Methanol Position

The benzylic alcohol functionality is a versatile handle for numerous synthetic transformations beyond ether and ester formation.

Oxidation: The primary alcohol of this compound can be oxidized to different extents depending on the reagent used. chemistrysteps.com

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) will selectively oxidize the primary alcohol to the corresponding aldehyde, 4-cyclopentylbenzaldehyde.

To Carboxylic Acid: Strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄), will oxidize the primary alcohol directly to the carboxylic acid, 4-cyclopentylbenzoic acid. chemistrysteps.com This transformation is robust and often proceeds in high yield.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. thieme-connect.com For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. These benzylic halides are highly reactive towards S\N2 substitution, allowing for the introduction of a wide range of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), and amines, thereby creating new carbon-carbon, carbon-nitrogen, and other bonds.

| Modification | Reagent(s) | Product |

| Oxidation (Aldehyde) | PCC or DMP | 4-Cyclopentylbenzaldehyde |

| Oxidation (Carboxylic Acid) | KMnO₄ or H₂CrO₄ | 4-Cyclopentylbenzoic acid |

| Conversion to Halide | SOCl₂ or PBr₃ | 1-(chloromethyl)-4-cyclopentylbenzene |

| Substitution (example) | 1. SOCl₂2. NaCN | (4-Cyclopentylphenyl)acetonitrile |

Synthesis and Reactivity of Cyclopentyl Ring-Modified Analogues

Modifying the cyclopentyl ring introduces structural diversity that can be crucial for tuning the biological activity or material properties of the resulting compounds.

Synthesis of Analogues: Analogues with different cycloalkyl groups can be synthesized by starting with the appropriately substituted benzene derivative. For instance, Friedel-Crafts alkylation of benzene with a different cycloalkyl halide (e.g., chlorocyclohexane) in the presence of a Lewis acid catalyst like AlCl₃, followed by subsequent functional group manipulations (e.g., Friedel-Crafts acylation and reduction), can yield analogues like (4-cyclohexylphenyl)methanol. vulcanchem.com The synthesis of cyclopentylbenzene (B1606350) itself can be achieved via several routes, including the Friedel-Crafts reaction between benzene and cyclopentyl bromide or the reaction of phenylmagnesium bromide with cyclopentanone (B42830) followed by reduction.

Ring Expansion/Contraction: More complex modifications can involve ring expansion or contraction of the cyclopentyl group. For example, a Demjanov or Tiffeneau-Demjanov rearrangement could potentially be employed on an aminomethyl-substituted cyclopentane (B165970) precursor to generate a cyclohexyl ring. Conversely, ring contraction methods, though often more synthetically challenging, could lead to cyclobutyl-substituted analogues. A study on monocyclopropanated furans and pyrroles has demonstrated ring-expansion to form six-membered heterocycles, a strategy that could conceptually be adapted for carbocyclic systems. nih.gov

Stereochemical Aspects in Derivative Synthesis

While this compound itself is achiral, many of the derivatization reactions can introduce chirality into the molecule, necessitating consideration of stereochemical control.

Creation of Stereocenters:

Side-Chain Modification: Any addition to the benzylic carbon that results in four different substituents will create a stereocenter. For example, the reduction of a ketone precursor, 4-cyclopentylbenzoyl chloride, with a chiral reducing agent could yield an enantiomerically enriched sample of a secondary alcohol. The oxidation of cyclopentyl(phenyl)methanol (B1593552) has been studied, and if the substrate were asymmetrically substituted, stereochemical considerations would be paramount. rsc.orgnih.gov

Cyclopentyl Ring Substitution: Substitution on the cyclopentyl ring can also create one or more stereocenters. For example, halogenation of the cyclopentyl ring could lead to diastereomeric products.

Stereoselective Synthesis: Achieving high stereoselectivity in these reactions often requires the use of chiral catalysts or reagents. thieme.de For example, asymmetric hydrogenation of an alkene precursor or the enantioselective alkylation of a corresponding aldehyde using chiral organometallic reagents are common strategies. nih.gov The development of stereoselective methods is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. For instance, the stereoselective synthesis of complex disaccharides has been achieved using conformationally restricted glycosyl donors to control the stereochemical outcome. nih.gov Such principles of using steric and electronic control can be applied to the synthesis of chiral derivatives of this compound.

Applications of 4 Cyclopentylphenyl Methanol in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The primary role of (4-Cyclopentylphenyl)methanol in organic synthesis is as a foundational building block for creating larger, more complex molecules with specific functions. The hydroxyl (-OH) group is the principal site of reactivity, allowing the molecule to be integrated into larger structures through common synthetic transformations.

Key reactions involving the alcohol functionality include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers, such as in the Williamson ether synthesis.

Oxidation: Transformation into the corresponding aldehyde, (4-Cyclopentylphenyl)methanal, or carboxylic acid, 4-Cyclopentylbenzoic acid, which opens up further synthetic pathways.

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., chlorine or bromine) to create a reactive electrophilic site.

A significant application is its use as a key intermediate in the synthesis of α-cyclopentylphenylmethoxyalkylamines, a class of compounds investigated for their anticholinergic activities. evitachem.com In this context, the alcohol is typically converted into a leaving group or used in a coupling reaction to attach the methoxyalkylamine side chain, demonstrating its direct utility in constructing biologically active molecules. evitachem.com The cyclopentylphenyl scaffold is a recognized structural motif in medicinal chemistry, and this compound provides a direct route for its incorporation. guidechem.comgoogle.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. mdpi.commdpi.com These reactions are prized in modern organic synthesis and drug discovery for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

While specific published examples of this compound in well-known MCRs are not prominent, its structure is well-suited for participation in several types. Alcohols are key reactants in isocyanide-based MCRs like the Passerini reaction (a three-component reaction with a carboxylic acid and an isocyanide) and the Ugi reaction (a four-component reaction typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide).

The potential applications of this compound in MCRs can be summarized as follows:

| MCR Type | Potential Role of this compound | Resulting Structure |

|---|---|---|

| Passerini Reaction | Serves as the alcohol component. | Forms an α-acyloxy carboxamide containing the cyclopentylphenyl moiety. |

| Ugi Reaction | Can be oxidized to the corresponding aldehyde, (4-Cyclopentylphenyl)methanal, to serve as the carbonyl component. | Forms a complex peptide-like structure incorporating the cyclopentylphenyl scaffold. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | The aldehyde derivative could be used in the synthesis of dihydropyridines, which are important in medicinal chemistry. | Yields a dihydropyridine ring substituted with the cyclopentylphenyl group. |

The use of this building block in MCRs would allow for the efficient, one-pot synthesis of complex molecules featuring the unique steric and electronic properties of the cyclopentylphenyl group.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for synthesizing various heterocyclic systems, primarily by leveraging its hydroxyl group after transformation into other functionalities.

A common and powerful strategy involves the oxidation of the alcohol to the aldehyde, (4-Cyclopentylphenyl)methanal . This aldehyde can then undergo condensation reactions with various dinucleophiles to form a wide range of heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles, while reaction with β-diketones and ammonia (B1221849) sources can be used to construct pyridine (B92270) rings.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. The resulting electrophilic compound can then undergo intramolecular or intermolecular cyclization reactions. In an intermolecular sense, it can be used to alkylate a nucleophilic atom (N, O, or S) that is part of another molecule, which then undergoes a subsequent ring-closing step to form the final heterocycle.

Application in Natural Product Synthesis Scaffolds

The cyclopentylphenyl moiety is a recognized structural element in medicinal chemistry, valued for its lipophilic nature and specific three-dimensional shape, which can enhance binding to biological targets. guidechem.comgoogle.com While not a common feature in naturally occurring products themselves, this compound serves as an important scaffold for the synthesis of natural product analogues and other biologically active molecules.

Its most direct application in this area is in the synthesis of pharmacologically active compounds. For instance, its precursor, cyclopentyl phenyl ketone, is a key intermediate in the synthesis of the anesthetic ketamine. google.com Furthermore, this compound itself is a documented intermediate for anticholinergic agents. evitachem.com The synthesis of these molecules demonstrates the utility of the cyclopentylphenyl scaffold in creating compounds that interact with specific biological systems. Researchers often incorporate such non-natural scaffolds into natural product frameworks to improve properties like metabolic stability, potency, or bioavailability.

Utility in Materials Science Precursor Development

The unique combination of a rigid aromatic ring and a bulky, non-planar aliphatic ring makes the cyclopentylphenyl group a desirable component in materials science, particularly for polymers and liquid crystals. The hydroxyl group of this compound provides a convenient attachment point for polymerization or for building mesogenic (liquid crystal-forming) molecules.

In polymer science, the incorporation of bulky, rigid side groups can significantly influence the material's properties. For example, polymers containing "cardo" groups (from the Latin word for loop), such as cyclopentyl rings, can exhibit enhanced thermal stability, higher glass transition temperatures (Tg), and altered solubility. nih.gov this compound can be used as a monomer to synthesize polyesters or polyethers where the cyclopentylphenyl group is a pendant moiety, potentially leading to materials with tailored thermal and mechanical properties.

In the field of liquid crystals, molecular structure is paramount. Typical liquid crystal molecules consist of a rigid core (mesogen) and flexible terminal chains. nih.gov this compound is an excellent starting material for a liquid crystal precursor, possessing both a rigid phenyl core and a non-polar cyclopentyl group. The hydroxyl function allows for the attachment of other mesogenic groups or terminal alkyl chains to complete the final liquid crystal molecule. The presence of the non-planar cyclopentyl group can disrupt close packing, influencing the melting point and the type of liquid crystalline phases formed. nih.gov

Summary of Applications

| Application Area | Role of this compound | Key Structural Feature Utilized | Example Product Class |

| Complex Molecule Synthesis | Intermediate | Hydroxyl group | α-Cyclopentylphenylmethoxyalkylamines evitachem.com |

| Multi-Component Reactions | Potential Reactant | Hydroxyl group / Aldehyde (after oxidation) | α-Acyloxy carboxamides, Peptidomimetics |

| Heterocyclic Synthesis | Precursor | Aldehyde (after oxidation) | Pyrazoles, Pyridines |

| Natural Product Scaffolds | Lipophilic Scaffold | Cyclopentylphenyl group | Anticholinergic agents, Biostimulants evitachem.comguidechem.com |

| Materials Science | Monomer/Precursor | Cyclopentylphenyl group | Cardo-type polymers, Liquid crystals nih.gov |

Computational and Theoretical Investigations of 4 Cyclopentylphenyl Methanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational landscape of (4-Cyclopentylphenyl)methanol. These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) geometry of the molecule.

Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry. For this compound, this would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). rsc.org This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Key structural parameters of interest include the C-C bond lengths of the phenyl and cyclopentyl rings, the C-O bond length of the methanol (B129727) group, and the dihedral angle between the plane of the phenyl ring and the cyclopentyl group. The cyclopentyl ring itself can adopt various conformations (e.g., envelope, twist), and DFT calculations can determine the most stable pucker.

Conformational Analysis: The rotation around the single bond connecting the cyclopentyl group to the phenyl ring, and the rotation of the hydroxymethyl group, create multiple possible conformers. A conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds. The results would identify low-energy conformers and the energy barriers between them, providing a picture of the molecule's flexibility at different temperatures. For instance, studies on similar substituted aromatic systems have used DFT to map out rotational barriers and identify the most stable orientations of substituents.

Below is a hypothetical data table representing typical output from a DFT geometry optimization for the most stable conformer of this compound.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Phenyl C-C Bond Length (average) | 1.39 Å |

| Cyclopentyl C-C Bond Length (average) | 1.54 Å |

| C(phenyl)-C(cyclopentyl) Bond Length | 1.51 Å |

| C(phenyl)-C(methanol) Bond Length | 1.52 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis (e.g., via Grignard reaction or reduction of the corresponding carboxylic acid) or its subsequent reactions, such as oxidation of the alcohol group.

Modeling Reaction Mechanisms: Reaction pathway modeling involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. Methods like MP2 or higher-level DFT are often employed to accurately calculate the energies of these species. researchgate.net For the oxidation of this compound to (4-cyclopentylphenyl)formaldehyde, computational models would map the energy changes as the oxidizing agent approaches and abstracts a hydrogen atom.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. Locating the transition state structure is a key goal. Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy of the transition state relative to the reactants provides the activation energy (Ea), a critical parameter for understanding reaction kinetics. Studies on carbocation rearrangements in related cyclopentyl systems have successfully used such methods to calculate energy barriers and elucidate complex reaction pathways. researchgate.net

Table 2: Hypothetical Energy Profile for the Oxidation of this compound

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.8 |

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, which serves as a means to validate experimental data and aid in structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR spectra. nih.gov Calculations would be performed on the optimized geometry of this compound, and the resulting chemical shifts would be compared to a reference compound (e.g., tetramethylsilane) to obtain a predicted spectrum. These predictions can help assign peaks in an experimental spectrum, especially for complex molecules.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. Following geometry optimization, a frequency calculation at the same level of theory yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor. The predicted IR spectrum can confirm the presence of key functional groups, such as the O-H stretch of the alcohol and the C-H and C=C vibrations of the aromatic and aliphatic rings.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

|---|---|---|

| Hydroxyl | O-H Stretch | ~3650 |

| Aromatic Ring | C-H Stretch | ~3050-3100 |

| Cyclopentyl/Methanol | C-H Stretch | ~2850-2960 |

Molecular Dynamics Simulations in Reaction Environments

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a larger system, such as in a solvent or mixed with other reactants over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules. This requires a force field, which is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. An accurate force field for this compound would be developed, possibly using parameters from quantum chemical calculations.

An MD simulation could model a solution of this compound in a solvent like water or an organic solvent. The simulation would track the trajectory of each atom over time (femtoseconds to nanoseconds), providing insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the nonpolar cyclopentyl and phenyl groups.

Conformational Dynamics: The transitions between different conformers in solution.

Transport Properties: Calculation of properties like the diffusion coefficient.

These simulations are crucial for understanding how the reaction environment influences molecular behavior and reactivity, bridging the gap between the gas-phase picture from quantum chemistry and real-world solution-phase chemistry.

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate structural or computational descriptors of molecules with their biological activity or physical properties.

Descriptor Calculation: For a series of related compounds, including this compound, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charges, and dipole moment. researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which can be estimated computationally. researchgate.net

Topological and Steric Descriptors: Based on the 2D graph of the molecule or its 3D shape, describing its size, shape, and branching.

Model Development: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical model that links a set of descriptors to an observed activity (e.g., toxicity, enzyme inhibition, or reaction rate). researchgate.netarabjchem.org For instance, the toxicity of a series of benzyl (B1604629) alcohol derivatives could be modeled as a function of their hydrophobicity and electronic properties. researchgate.net The resulting QSAR equation allows for the prediction of activity for new, untested compounds based solely on their calculated descriptors. This approach is widely used in drug discovery and environmental toxicology to prioritize synthesis and testing.

Table 4: Common Descriptors Used in QSAR Studies of Benzyl Alcohol Derivatives

| Descriptor Class | Example Descriptor | Relevance |

|---|---|---|

| Electronic | LUMO Energy | Relates to electrophilicity and susceptibility to nucleophilic attack. |

| Hydrophobic | logP | Governs membrane permeability and transport to target sites. |

| Steric | Molar Volume | Influences binding affinity to receptors or enzyme active sites. |

Catalytic Transformations Involving 4 Cyclopentylphenyl Methanol

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a secondary benzyl (B1604629) alcohol like (4-Cyclopentylphenyl)methanol, several types of metal-catalyzed reactions could be envisaged, including etherification and C-H functionalization.

Palladium-catalyzed cross-coupling reactions have been developed for the etherification of alcohols with olefins. nih.gov For instance, a general method for the palladium-catalyzed cross-coupling of various alcohols, including secondary benzylic alcohols, with terminal olefins has been reported. nih.gov This type of reaction, often proceeding under mild conditions, could potentially convert this compound into the corresponding allylic ethers. The use of specific ligands can be crucial in overcoming the challenges associated with the functionalization of alcohols. nih.gov For example, a ligand that positions a hydrogen-bond-accepting anion near the reactive site can promote the functionalization of the alcohol. nih.gov

Ruthenium catalysts are also effective for the C-H functionalization of benzyl alcohols. acs.orgnih.gov A notable example is the Ru-catalyzed C-H alkylation of benzyl alcohols with maleimides, where the hydroxyl group acts as a weakly coordinating directing group. acs.orgnih.gov This reaction typically leads to the ortho-alkylation of the aromatic ring. It is plausible that this compound could undergo a similar transformation to yield ortho-substituted derivatives.

Furthermore, nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have been developed. nii.ac.jp This method involves the homolytic cleavage of the C-O bond of the benzyl alcohol, generating a benzyl radical that then couples with the aryl halide. nii.ac.jp This approach could be a viable route for the arylation of this compound.

A summary of potential metal-catalyzed coupling reactions involving a generic 4-substituted benzyl alcohol is presented in the table below.

| Catalyst System | Reactants | Product Type | Potential Application to this compound |

| Palladium(II) / SOX ligand | Benzyl alcohol, Olefin | Allylic Ether | Formation of (4-Cyclopentylphenyl)methoxy-alkenes |

| [Ru(p-cymene)Cl₂]₂ | Benzyl alcohol, Maleimide | ortho-Alkylated Aldehyde/Ketone | Synthesis of ortho-functionalized this compound derivatives |

| Nickel / TiCl₄(lutidine) / Mn | Benzyl alcohol, Aryl Halide | Diaryl Methane | Coupling with various aryl halides to form substituted diarylmethanes |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. For this compound, organocatalytic reactions could include oxidation and participation in hydrogen borrowing cascades.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the N-alkylation of amines with benzyl alcohols through a hydrogen borrowing mechanism. rsc.org In this process, the NHC facilitates the oxidation of the alcohol to the corresponding aldehyde, which then reacts with an amine to form an imine. The NHC, having stored the hydrogen, then reduces the imine to the final N-alkylated amine. rsc.org This methodology could be applied to this compound for the synthesis of various secondary and tertiary amines.

Another relevant organocatalytic transformation is the oxidation of benzyl alcohols using stable radical species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. uni-giessen.de When immobilized on a solid support such as mesoporous silica, TEMPO can efficiently catalyze the oxidation of benzyl alcohol to benzaldehyde (B42025), demonstrating the potential for heterogeneous organocatalytic systems. uni-giessen.de

The table below outlines potential organocatalytic applications for a generic 4-substituted benzyl alcohol.

| Organocatalyst | Reactants | Product Type | Potential Application to this compound |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride (NHC) | Benzyl alcohol, Amine | N-Alkylated Amine | Synthesis of various amines via hydrogen borrowing |

| Immobilized TEMPO | Benzyl alcohol, Oxidant | Aldehyde | Selective oxidation to 4-Cyclopentylbenzaldehyde |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The oxidation of alcohols is a well-established area of biocatalysis, with alcohol dehydrogenases (ADHs) and oxidases being prominent enzyme classes. mdpi.com

The oxidation of benzyl alcohol and its derivatives can be achieved using various biocatalysts, including isolated enzymes and whole microbial cells. lookchem.com For instance, lyophilized cells of Janibacter terrae have been used for the chemoselective oxidation of benzyl alcohol derivatives to the corresponding aldehydes with high conversion, avoiding overoxidation to the carboxylic acid. lookchem.com This process often employs a hydrogen transfer system with an acceptor like acetaldehyde. lookchem.com Given its structure, this compound would likely be a suitable substrate for such biocatalytic oxidation.

Enzyme-catalyzed amination of benzyl alcohols can be achieved through a one-pot oxidation-transamination cascade. rsc.org This process uses an alcohol oxidase to convert the alcohol to the aldehyde, which is then aminated in situ by a transaminase. rsc.org This biocatalytic route could provide access to chiral amines starting from this compound if a suitable stereoselective transaminase is employed.

The table below summarizes potential biocatalytic transformations for a generic 4-substituted benzyl alcohol.

| Biocatalyst | Reaction Type | Product Type | Potential Application to this compound |

| Alcohol Dehydrogenase (e.g., from Janibacter terrae) | Oxidation | Aldehyde | Selective oxidation to 4-Cyclopentylbenzaldehyde |

| Galactose Oxidase / ω-Transaminase | Oxidation-Transamination Cascade | Chiral Amine | Enantioselective synthesis of (4-Cyclopentylphenyl)methylamine derivatives |

| Laccase-TEMPO system | Oxidation | Ketone (from racemic alcohol) | Oxidation to 4-Cyclopentylphenyl ketone |

Photocatalytic Activation and Reactions

Photocatalysis uses light to drive chemical reactions and can enable unique transformations. For benzyl alcohols, photocatalysis can initiate C-H bond activation, C-C bond cleavage, and coupling reactions.

The photocatalytic dehydroformylation of benzyl alcohols to arenes has been reported, which involves a two-step process of dehydrogenation to the aldehyde followed by decarbonylation. uni-regensburg.de This transformation, which can be achieved under mild conditions using a cooperative hydrogen atom transfer (HAT)-cobalt system, could potentially convert this compound to cyclopentylbenzene (B1606350). uni-regensburg.de

The photocatalytic C-H functionalization of toluene (B28343) and its derivatives has also been demonstrated, where a chiral excited-state iminium ion can generate benzylic radicals that are then trapped stereoselectively. acs.orgresearchgate.netacs.orgnih.gov While this applies to the C-H bonds of the methyl group in toluene derivatives, the principles of photocatalytic radical generation are relevant to the activation of the benzylic C-H bond in this compound.

Furthermore, photocatalytic C-C coupling of benzyl alcohol can lead to the formation of deoxybenzoin (B349326) or benzoin. nih.govnih.govacs.org The selectivity of this reaction can be controlled by the design of the photocatalyst, which influences the activation of either the Cα-H or O-H bond of the intermediate hydrobenzoin (B188758) species. nih.govnih.govacs.org

The following table details potential photocatalytic reactions for a generic 4-substituted benzyl alcohol.

| Photocatalyst System | Reaction Type | Product Type | Potential Application to this compound |

| TBADT / Cobalt Complex | Dehydroformylation | Arene | Conversion to Cyclopentylbenzene |

| Chiral Iminium Ion | C-H Functionalization (of related toluenes) | β-Benzylated Aldehydes | Analogous radical generation for C-C bond formation |

| CdS or Ni/CdS | C-C Coupling | Deoxybenzoin or Benzoin analogues | Dimerization to form larger molecules |

Heterogeneous Catalysis for Selective Conversions

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. The selective oxidation of benzyl alcohols is a common application for heterogeneous catalysts.

Supported ruthenium catalysts, such as Ru/TiO₂, have been shown to be effective for the solvent-free oxidation of benzyl alcohol to benzaldehyde using atmospheric air as the oxidant. jcsp.org.pk The preparation method of the catalyst can significantly impact its activity and selectivity. jcsp.org.pk

Metal-organic frameworks (MOFs) have also emerged as tunable heterogeneous catalysts for alcohol oxidation. rsc.org For example, a vanadium-centered MOF, MIL-100(V), has been used for the aerobic oxidation of benzyl alcohol, where the selectivity can be switched between benzaldehyde and benzoic acid by simply changing the reaction temperature. bohrium.com

Manganese oxides, particularly when supported on materials like TiO₂-ZrO₂, can also serve as highly active and selective catalysts for the oxidation of benzyl alcohols to the corresponding aldehydes. academie-sciences.fr

The table below provides an overview of potential heterogeneous catalytic conversions for a generic 4-substituted benzyl alcohol.

| Heterogeneous Catalyst | Reaction Type | Product | Potential Application to this compound |

| 1% Ru/TiO₂ | Aerobic Oxidation | Aldehyde | Selective oxidation to 4-Cyclopentylbenzaldehyde |

| MIL-100(V) | Aerobic Oxidation | Aldehyde or Carboxylic Acid | Temperature-controlled selective oxidation |

| MnO₂/TiO₂-ZrO₂ | Oxidation (with peroxide) | Aldehyde | Efficient oxidation to 4-Cyclopentylbenzaldehyde |

Advanced Spectroscopic and Analytical Characterization for Research on 4 Cyclopentylphenyl Methanol

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of (4-Cyclopentylphenyl)methanol. By providing an exact mass measurement, HRMS confirms the molecular formula and offers insights into the molecule's fragmentation patterns, which aids in structural verification. The molecular weight of this compound is 176.25 g/mol . nih.gov

Key HRMS Data for this compound:

| Property | Value | Reference |

| Molecular Weight | 176.25 g/mol | nih.gov |

| Molecular Formula | C₁₂H₁₆O | chemscene.com |

| Exact Mass | 176.120115130 Da | nih.gov |

This data is crucial for confirming the identity of synthesized this compound and for identifying it in complex mixtures.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic, benzylic, and cyclopentyl protons. The integration of these signals provides a quantitative measure of the protons in each environment. The chemical shifts are influenced by the electron density around the protons, with aromatic protons typically appearing downfield due to the ring current effect.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the phenyl and cyclopentyl groups, as well as the benzylic carbon, are distinct and allow for unambiguous assignment.

Typical ¹H and ¹³C NMR spectral data are essential for confirming the successful synthesis of this compound and for identifying any impurities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration is typically observed around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching modes of the methyl group in methanol (B129727), for instance, are observed around 2800-3000 cm⁻¹. physicsopenlab.org The C-O bond stretching mode is seen around 1000 cm⁻¹. physicsopenlab.org Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions. thepulsar.be

Key Vibrational Frequencies for Methanol (as a reference for the alcohol functional group):

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | ~3400 | physicsopenlab.org |

| C-H Stretch (Methyl) | 2800-3000 | physicsopenlab.org |

| C-O Stretch | ~1000 | physicsopenlab.org |

These vibrational spectroscopy techniques are rapid and non-destructive methods for functional group identification and for monitoring the progress of reactions involving this compound.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from impurities. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18 or a phenyl column) and a polar mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile), is commonly employed. nih.govmdpi.com The choice of organic modifier can influence the separation, with methanol sometimes being preferred for separations involving π-π interactions with phenyl-based stationary phases. nih.gov

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing the purity of this compound, especially for volatile impurities. nist.gov The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass information for each separated component, aiding in its identification.

These chromatographic techniques are fundamental for quality control and for optimizing reaction conditions in synthetic chemistry involving this compound.

Emerging Research Frontiers and Future Directions for 4 Cyclopentylphenyl Methanol

Integration in Flow Chemistry Methodologies

The synthesis of aryl alcohols like (4-Cyclopentylphenyl)methanol is increasingly benefiting from the adoption of flow chemistry. rsc.orgrsc.org This technology utilizes microreactors and continuous flow systems instead of traditional batch reactors, offering significant advantages in terms of safety, efficiency, and scalability. vapourtec.comthieme-connect.demdpi.com

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of fine chemicals. youtube.com The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling quasi-isothermal conditions even for highly exothermic or endothermic reactions. utu.fiabo.fi This precise control can lead to higher yields, improved selectivity, and the suppression of side reactions. Furthermore, the miniaturized nature of these systems allows for the safe handling of hazardous reagents and unstable intermediates. thieme-connect.de For a compound like this compound, this could translate into more efficient and safer production processes, particularly during oxidation or reduction steps which can be energetic.

Recent advancements have seen the development of enzyme-assembled gel monolithic microreactors for the continuous flow synthesis of chiral aryl alcohols, achieving high space-time yields and stability over extended periods. rsc.orgrsc.org Such systems could be adapted for the asymmetric synthesis of chiral variants of this compound, a key step toward novel applications.

Table 1: Comparison of Batch vs. Flow Processes for Aryl Alcohol Synthesis

| Feature | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | High surface-area-to-volume ratio, excellent heat exchange. utu.fiabo.fi | Improved safety and selectivity in exothermic/endothermic steps. |

| Mixing | Often inefficient, leading to concentration gradients. | Rapid and efficient mixing through diffusion in small channels. vapourtec.com | Higher reaction rates and yields. |

| Scalability | Challenging ("scaling-up"). | More straightforward ("scaling-out" or using larger reactors). vapourtec.com | Easier transition from laboratory research to industrial production. |

| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes minimize risk. thieme-connect.de | Safer handling of reactive intermediates. |

| Process Control | Manual or semi-automated, less precise. | Fully automated, precise control over parameters. mdpi.com | High reproducibility and optimization of product quality. |

Sustainable Synthesis and Derivatization Approaches

The principles of green chemistry are driving a shift towards more environmentally benign chemical manufacturing. youtube.com For this compound, this involves exploring renewable feedstocks and sustainable catalytic methods.

Historically, the chemical industry has relied on petroleum-based feedstocks. pharmafeatures.com A sustainable approach to synthesizing this compound could involve sourcing its constituent parts from renewable resources. The cyclopentyl moiety, for instance, could potentially be derived from terpenes, which are naturally abundant hydrocarbons found in plants. mdpi.com The aromatic ring and methanol (B129727) group could be synthesized from biomass-derived platform molecules. researchgate.net The conversion of biomass, such as materials rich in cellulose, hemicellulose, and lignin, offers a pathway to a variety of chemical building blocks. pharmafeatures.com

Biocatalysis presents a powerful tool for the sustainable synthesis and derivatization of alcohols. researchgate.net Enzymes like alcohol dehydrogenases can catalyze the reduction of the corresponding ketone, (4-cyclopentylphenyl)methanone, to this compound with high enantioselectivity under mild conditions. rsc.orgrsc.org The use of whole-cell biocatalysts or immobilized enzymes can lead to highly efficient and green processes for producing chiral alcohols. researchgate.net Furthermore, a biocatalytic methanol condensation cycle has been developed to convert methanol into higher-chain alcohols, showcasing an ATP-independent and carbon-conserved pathway. nih.gov

Table 2: Sustainable Approaches for this compound Production

| Approach | Description | Potential Benefit |

|---|---|---|

| Renewable Feedstocks | Utilizing biomass, agricultural residues, or CO2 as starting materials. pharmafeatures.comresearchgate.net | Reduced reliance on fossil fuels and lower carbon footprint. |

| Biocatalysis | Employing enzymes (e.g., alcohol dehydrogenases) for synthesis. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Using solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of THF. youtube.com | Lower environmental impact and improved process safety. |

| Catalytic Upgrading | Heterogeneous catalytic processes to produce higher alcohols from methanol and ethanol. researchgate.net | Creation of value-added products from sustainable sources. |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orgnumberanalytics.com Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The specific size, shape, and electronic properties of this compound make it an interesting candidate for exploration as a guest molecule.

The hydrophobic cyclopentylphenyl group could fit snugly into the cavities of various host molecules, such as cyclodextrins, calixarenes, or pillararenes. wikipedia.orgnih.gov These interactions are driven by forces like van der Waals interactions and the hydrophobic effect. wikipedia.org The hydroxyl group of this compound could also participate in hydrogen bonding with the host, further stabilizing the resulting host-guest complex. The formation of such complexes can dramatically alter the properties of the guest molecule, for instance by increasing its solubility in water or protecting it from degradation. nih.gov The dynamic and often stimuli-responsive nature of these non-covalent bonds could be harnessed for controlled release or molecular sensing applications. frontiersin.org

Table 3: Potential Host-Guest Systems Involving this compound

| Host Molecule Family | Cavity Characteristics | Potential Driving Interactions |

|---|---|---|

| Cyclodextrins | Truncated cone-shaped, hydrophobic interior, hydrophilic exterior. nih.gov | Hydrophobic interactions, Van der Waals forces. |

| Calixarenes | Cup-shaped macrocycles with a defined upper and lower rim. wikipedia.org | π-π stacking with the phenyl ring, hydrophobic interactions. |

| Pillararenes | Pillar-shaped macrocycles with an electron-rich cavity. nih.gov | Host-guest complexation with the cyclopentylphenyl moiety. |

| Cyclophanes | Bridged aromatic rings, forming a cavity. rsc.org | π-π stacking, hydrophobic interactions. |

Potential in Advanced Functional Materials

Advanced functional materials are materials designed with specific properties for high-tech applications. wiley-vch.deresearchgate.net The unique structure of this compound suggests its potential as a building block for such materials.

The rigid and bulky cyclopentylphenyl group can impart desirable properties when incorporated into larger molecular architectures. For example, it could be used as a mesogenic unit in the design of novel liquid crystals . The specific shape of the molecule could influence the packing and phase behavior of the resulting material.

In the field of polymer chemistry , this compound could be used as a monomer or a functional side group. Polymers containing this moiety might exhibit enhanced thermal stability, specific mechanical properties, or tailored refractive indices. For instance, polymers derived from norbornene monomers bearing chiral groups from renewable feedstocks have been synthesized, showcasing the potential for creating advanced polymers with optical activity. mdpi.com

Furthermore, derivatization of the alcohol group would allow for the attachment of photo- or electro-active units. This could lead to the development of photoresponsive materials , where the properties change upon exposure to light, or materials for organic electronics. Cyclophane-based host-guest systems have already been shown to modulate excited-state properties, suggesting a pathway for creating photofunctional materials. rsc.org

Table 4: Potential Applications of this compound in Advanced Functional Materials

| Material Type | Potential Role of this compound Moiety | Desired Property |

|---|---|---|

| Liquid Crystals | Core mesogenic unit. | Control over phase transitions and optical anisotropy. |

| Specialty Polymers | Monomer or functional side-chain. mdpi.com | Enhanced thermal stability, specific mechanical properties, high refractive index. |

| Photoresponsive Materials | Scaffold for attaching photochromic groups. | Light-switchable properties, optical data storage. |

| Organic Light-Emitting Diodes (OLEDs) | Component of host materials in the emissive layer. rsc.org | Improved device efficiency and stability. |

Interdisciplinary Research with Biological Systems (excluding pharmacological activity)

Beyond its chemical applications, this compound presents opportunities for interdisciplinary research at the interface of chemistry and biology. Its amphiphilic character—a bulky hydrophobic part and a polar alcohol group—is reminiscent of molecules known to interact with biological membranes and proteins.

Studies on simple alcohols like methanol have shown that they can interact with membrane lipids, altering the fluidity and structure of the lipid bilayer. nih.gov Methanol has also been observed to strengthen hydrogen bonds within proteins while weakening hydrophobic interactions, potentially leading to conformational changes. nih.gov

Given its structure, this compound could be investigated as a molecular probe to study the environment of lipid membranes or protein binding pockets. The cyclopentylphenyl group would likely partition into the hydrophobic core of a lipid bilayer or a protein's hydrophobic cavity. Such non-pharmacological studies could provide fundamental insights into lipid-protein interactions and the principles governing molecular recognition in biological systems. These investigations would focus purely on the biophysical effects of the molecule's presence, such as its impact on membrane dynamics or protein stability, without any consideration of therapeutic outcomes.

Table 5: Potential Non-Pharmacological Research in Biological Systems

| Biological System | Research Focus | Information to be Gained |

|---|---|---|

| Lipid Bilayers (Model Membranes) | Study of partitioning and effect on membrane fluidity and permeability. nih.gov | Understanding how amphiphilic molecules with bulky groups interact with and modify cell membranes. |

| Proteins | Investigation of binding to hydrophobic pockets and influence on protein stability and conformation. nih.gov | Insights into protein folding and the forces driving ligand binding. |

| Self-Assembled Biological Structures | Probing the hydrophobic cores of micelles or other assemblies. | Characterizing the microenvironment of biological nanostructures. |

Q & A

Q. What are the primary synthetic routes for (4-Cyclopentylphenyl)methanol, and how do reaction conditions influence yield?

This compound is typically synthesized via:

- Grignard Reaction : Cyclopentylmagnesium bromide reacts with 4-formylbenzaldehyde derivatives, followed by acidic workup to yield the alcohol. This method requires anhydrous conditions (e.g., THF or diethyl ether) and controlled temperatures (0–25°C) to optimize yield .

- Reduction of Ketones : Reduction of 4-cyclopentylacetophenone using NaBH₄ or LiAlH₄ in ethanol or THF. NaBH₄ is preferred for milder conditions, while LiAlH₄ achieves higher yields but requires strict moisture exclusion .

- Biocatalytic Methods : Enzymatic reduction of 4-cyclopentylacetophenone using Daucus carota cells or immobilized dehydrogenases. This route offers enantioselectivity (e.g., >90% ee for (S)-isomers) but may require exogenous cofactors like NADPH .

Q. Key Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance Grignard reactivity.

- Catalyst Loading : Biocatalytic yields improve with glucose or isopropanol as co-substrates .

Q. How do structural features like the cyclopentyl group influence physicochemical properties?

The cyclopentyl group increases hydrophobicity (logP ~3.2) compared to phenyl analogs (logP ~2.5), reducing aqueous solubility. This impacts:

Q. Analytical Characterization :

- NMR : δ ~1.5–2.0 ppm (cyclopentyl CH₂), δ ~4.5 ppm (benzylic -OH).

- HPLC : Retention time shifts vs. linear alkyl analogs due to steric effects .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound derivatives?

Strategies :

- Chiral Catalysts : Iridium complexes with N-heterocyclic carbenes enable asymmetric transfer hydrogenation of ketones (e.g., 85% ee, TOF = 500 h⁻¹) .

- Biocatalysis : Pichia pastoris expressing alcohol dehydrogenases (ADHs) achieves >95% ee under pH 7.0, 30°C. Additives (e.g., 10% glycerol) stabilize enzyme activity .

Q. Analytical Validation :

- Chiral HPLC : Use Chiralpak® IA column (hexane:isopropanol 90:10) to resolve enantiomers.

- Circular Dichroism : Confirm absolute configuration via Cotton effects at 220–250 nm .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Reported Contradictions :

Q. Resolution Strategies :

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methods :

Q. Validation :

- Free Energy Perturbation (FEP) : Quantify ΔΔG for cyclopentyl vs. cyclohexyl analogs.

- QSAR Models : Use Hammett constants (σ) to correlate substituent effects with IC₅₀ .

Q. What are the environmental implications of this compound, and how can green chemistry mitigate risks?

Environmental Concerns :

Q. Mitigation Strategies :

- Biodegradable Derivatives : Introduce ester groups (e.g., acetylated -OH) for hydrolytic cleavage.

- Solvent-Free Synthesis : Mechanochemical grinding (e.g., ball milling) reduces waste .

Methodological Recommendations

- Synthesis Optimization : Screen NADPH-regenerating systems (e.g., glucose dehydrogenase) for biocatalytic scalability .

- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst batch) to address variability .

- Ecotoxicity Testing : Use Daphnia magna and Vibrio fischeri assays for standardized ecotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.